molecular formula C13H15NO3 B1411482 [(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid CAS No. 2108810-86-0

[(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid

Cat. No.: B1411482
CAS No.: 2108810-86-0
M. Wt: 233.26 g/mol
InChI Key: ZTLYPRHQPRXXFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid typically involves the reaction of 1-isopropyl-1H-indole-4-ol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an ether linkage between the indole and the acetic acid moiety . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

This would include optimizing reaction conditions to increase yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

[(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

[(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of [(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid involves its interaction with various molecular targets and pathways. The indole nucleus can bind to multiple receptors, influencing biological processes such as cell signaling and gene expression . The specific pathways and targets depend on the functional groups attached to the indole ring and the overall structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-2-carboxylic acid: Known for its role in various biological activities.

    Indole-3-carbinol: Studied for its anticancer properties.

Uniqueness

[(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid is unique due to its specific structure, which combines the indole nucleus with an acetic acid moiety. This structure allows it to participate in a variety of chemical reactions and interact with different biological targets, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

2-(1-propan-2-ylindol-4-yl)oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-9(2)14-7-6-10-11(14)4-3-5-12(10)17-8-13(15)16/h3-7,9H,8H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTLYPRHQPRXXFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC2=C1C=CC=C2OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid
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